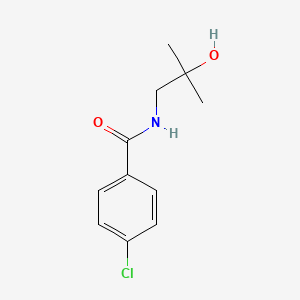
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide, also known as AH6809, is a selective antagonist of the prostaglandin EP receptor. It has been widely used in scientific research for its ability to block the effects of prostaglandins, which are lipid signaling molecules involved in inflammation and pain.
Mecanismo De Acción
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide acts as a competitive antagonist of the prostaglandin EP receptor, which is involved in mediating the effects of prostaglandins. By blocking the receptor, 4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide can prevent the downstream effects of prostaglandins, such as inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inhibiting cancer cell growth. It has also been implicated in regulating blood pressure and renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide in lab experiments is its selectivity for the prostaglandin EP receptor, which allows for more specific investigation of the role of prostaglandins in various physiological processes. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other signaling molecules.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide, including investigating its role in specific disease states such as cancer or chronic pain, exploring its interactions with other signaling pathways, and developing more potent and selective analogs for use in research and potentially as therapeutics.
Métodos De Síntesis
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide can be synthesized by reacting 4-chlorobenzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting benzamide can then be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide has been used in a variety of scientific research applications, including studies on pain, inflammation, and cancer. Its ability to block the effects of prostaglandins makes it a valuable tool for investigating the role of these molecules in various physiological processes.
Propiedades
IUPAC Name |
4-chloro-N-(2-hydroxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,15)7-13-10(14)8-3-5-9(12)6-4-8/h3-6,15H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBDJBAFNCHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)


